molecular formula C7H6ClFO B1582839 4-Chloro-2-fluoroanisole CAS No. 452-09-5

4-Chloro-2-fluoroanisole

Cat. No. B1582839
CAS RN: 452-09-5
M. Wt: 160.57 g/mol
InChI Key: QIUCVZDNIUACJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314147B2

Procedure details

n-Butyllithium (11.7 ml, 18.77 mmol) was added dropwise to a solution of 4-chloro-2-fluoroanisole (2.01 g, 12.52 mmol) in tetrahydrofuran (20 ml) at −78° C. and the reaction was stirred for 30 mins. Crushed solid carbon dioxide was added in one portion and the reaction was then allowed to warm to room temperature. The solvent was evaporated and the residue dissolved in water. Sodium hydroxide (2M to pH˜14) was added and the aqueous layer extracted with ethyl acetate. The aqueous layer was acidified with hydrochloric acid (5M, pH˜1) and the title compound was collected as a colourless solid (2.25 g, 88%). The compound was dried in vacuo.
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]([F:15])[CH:8]=1.[C:16](=[O:18])=[O:17]>O1CCCC1>[Cl:6][C:7]1[C:8]([C:16]([OH:18])=[O:17])=[C:9]([F:15])[C:10]([O:13][CH3:14])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2.01 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)OC)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
Sodium hydroxide (2M to pH˜14) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the title compound was collected as a colourless solid (2.25 g, 88%)
CUSTOM
Type
CUSTOM
Details
The compound was dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C(=C1C(=O)O)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.